molecular formula C10H16O3 B14391427 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one CAS No. 89822-40-2

1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one

Cat. No.: B14391427
CAS No.: 89822-40-2
M. Wt: 184.23 g/mol
InChI Key: JZRZYAXMHJINNK-UHFFFAOYSA-N
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Description

1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a prop-1-en-2-yl group, and an oxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a prop-1-en-2-yl group under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The prop-1-en-2-yl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the prop-1-en-2-yl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one include:

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Cyclohexenones: Compounds with a cyclohexene ring and various functional groups.

    Phenols: Compounds with a hydroxy group attached to an aromatic ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89822-40-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(6-hydroxy-4-prop-1-en-2-yloxan-2-yl)ethanone

InChI

InChI=1S/C10H16O3/c1-6(2)8-4-9(7(3)11)13-10(12)5-8/h8-10,12H,1,4-5H2,2-3H3

InChI Key

JZRZYAXMHJINNK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC(OC(C1)O)C(=O)C

Origin of Product

United States

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